Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate;hydrochloride
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Overview
Description
“Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate;hydrochloride” is a complex organic compound. Based on its name, it likely contains a cyclohexene ring, a carboxylate group, and an amine group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a related compound was synthesized via the stereoselective NH-transfer to a sulfinate . Another synthesis involved a TFB-based route .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. A similar compound was characterized using FTIR and NMR spectroscopic tools .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For example, isoprene reacts readily with O3, HO, and NO3, generating mixtures of isoprene nitrates .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Unfortunately, specific information on this compound was not found .Scientific Research Applications
Synthesis and Catalysis
One area of application is in the synthesis of novel compounds and as ligands in catalytic reactions. For instance, the synthesis of a simplified version of stable bulky and rigid cyclic (alkyl)(amino)carbenes and the catalytic activity of the ensuing gold(I) complex in the three-component preparation of 1,2-dihydroquinoline derivatives showcases the utility of similar compounds in synthesizing nitrogen-containing heterocycles, which are essential in pharmaceuticals and materials science (Zeng et al., 2009).
Carbocyclization and Annulation
Compounds with similar structures have been used in carbohydrate carbocyclization and annulation reactions. This is exemplified by the use of methyl 5-deoxy-5-iodo-pentofuranosides in reductive ring-opening and propargylation, followed by ring-closing enyne metathesis to produce functionalized cyclohexenes. Such methods are crucial for rapid carbocyclization of carbohydrates to produce various functionalized ring systems (Poulsen & Madsen, 2002).
Medicinal Chemistry Applications
Moreover, compounds related to Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate; hydrochloride have been investigated for their potential in medicinal chemistry. For example, the synthesis of regioselective methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks highlights the development of novel heterocyclic amino acid-like compounds for use in peptide synthesis and drug development (Bruzgulienė et al., 2022).
Enzyme Inhibition Studies
Research on enzyme mechanisms also benefits from related compounds. The study on the mechanism of inactivation of S-adenosylhomocysteine hydrolase by related derivatives provides critical insights into biological methylation reactions and the potential therapeutic targeting of such enzymes (Yuan et al., 1993).
Catalytic Reactions and Synthesis
Catalytic reactions involving compounds with similar structures have been explored for synthesizing highly functionalized molecules. For instance, the dirhodium(II)-catalyzed C-H insertion reaction of related compounds to synthesize optically active, highly functionalized cyclopentanes demonstrates the potential of these compounds in asymmetric synthesis and the development of new catalytic methodologies (Yakura et al., 1999).
Future Directions
Properties
IUPAC Name |
methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2,4,6-7H,3,5,9H2,1H3;1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRKCWMIKUBESC-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC=C[C@H](C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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